

# Application Notes and Protocols: Asymmetric Catalysis with Chiral Rhodium(II) Acetate Dimer Derivatives

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## Compound of Interest

Compound Name: *Rhodium(II) acetate dimer*

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## Introduction

Chiral dirhodium(II) carboxylate complexes are powerful and versatile catalysts for a wide range of asymmetric transformations, playing a crucial role in modern organic synthesis and drug development.[1][2] These "paddlewheel" complexes effectively catalyze reactions involving metal-carbene and metal-nitrene intermediates with high levels of chemo-, regio-, and stereoselectivity.[1][3] Their utility spans a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclopropanation, C-H insertion, Si-H insertion, O-H insertion, and sigmatropic rearrangements.[1][4][5] The ability to fine-tune the steric and electronic properties of the chiral ligands allows for the rational design of catalysts to achieve high enantioselectivity for specific transformations, making them invaluable tools in the synthesis of complex chiral molecules such as pharmaceuticals and natural products.[4][6]

This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by chiral **Rhodium(II) acetate dimer** derivatives.

## I. Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a cornerstone application of chiral dirhodium(II) catalysts, providing an efficient route to enantiomerically enriched cyclopropanes, which are important

structural motifs in numerous biologically active compounds.[4][7] Catalysts such as  $\text{Rh}_2(\text{S-DOSP})_4$  and  $\text{Rh}_2(\text{S-PTAD})_4$  have demonstrated exceptional efficacy in these reactions.[8][9]

## Data Presentation: Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates

| Entry | Catalyst                          | Aryldiazo<br>acetate<br>Ar Group   | Yield (%) | dr    | ee (%) | Referenc<br>e |
|-------|-----------------------------------|------------------------------------|-----------|-------|--------|---------------|
| 1     | $\text{Rh}_2(\text{R-DOSP})_4$    | $\text{C}_6\text{H}_5$             | 85        | >95:5 | 94     | [8]           |
| 2     | $\text{Rh}_2(\text{R-DOSP})_4$    | 4-MeOC <sub>6</sub> H <sub>4</sub> | 80        | >95:5 | 92     | [8]           |
| 3     | $\text{Rh}_2(\text{R-DOSP})_4$    | 4-ClC <sub>6</sub> H <sub>4</sub>  | 98        | >95:5 | 90     | [8]           |
| 4     | $\text{Rh}_2(\text{S-PTAD})_4$    | 2-ClC <sub>6</sub> H <sub>4</sub>  | 79        | >95:5 | 97     | [8]           |
| 5     | $\text{Rh}_2(\text{S-PTAD})_4$    | $\text{C}_6\text{H}_5$             | 63        | >95:5 | 4      | [8]           |
| 6     | $\text{Rh}_2(\text{S-TCPTAD})_4$  | 4-MeC <sub>6</sub> H <sub>4</sub>  | 82        | >97:3 | 84     | [10]          |
| 7     | $\text{Rh}_2(\text{S-TCPTAD})_4$  | 4-MeOC <sub>6</sub> H <sub>4</sub> | 75        | >97:3 | 80     | [10]          |
| 8     | $\text{Rh}_2(\text{S-pPhTPCP})_4$ | $\text{C}_6\text{H}_5$             | 83        | 11:1  | 99     | [11]          |

Reactions typically carried out with the diazo compound as the limiting reagent and an excess of the alkene.

## Experimental Protocol: Asymmetric Cyclopropanation using $\text{Rh}_2(\text{S-DOSP})_4$

This protocol describes the enantioselective cyclopropanation of styrene with methyl phenyldiazoacetate.

#### Materials:

- Chiral catalyst: Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh<sub>2</sub>(S-DOSP)<sub>4</sub>
- Diazo compound: Methyl phenyldiazoacetate
- Alkene: Styrene
- Solvent: Hexanes, anhydrous
- Inert gas: Argon or Nitrogen

#### Procedure:

- To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Rh<sub>2</sub>(S-DOSP)<sub>4</sub> (0.01 mmol, 1 mol%).
- Add anhydrous hexanes (10 mL) and styrene (10.0 mmol, 10 equiv).
- In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous hexanes (5 mL).
- Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 5 hours at room temperature (23 °C).<sup>[12]</sup>
- After the addition is complete, stir the reaction for an additional hour.
- Monitor the reaction by TLC until the diazo compound is fully consumed.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

- Determine the diastereomeric ratio by  $^1\text{H}$  NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[8][12]

## II. Asymmetric C-H Insertion

The catalytic asymmetric intramolecular C-H insertion is a powerful strategy for the synthesis of chiral lactones and lactams, which are prevalent in biologically active molecules.[13][14] Chiral dirhodium(II) carboxamidates and carboxylates, such as  $\text{Rh}_2(\text{S-PTTL})_4$  and  $\text{Rh}_2(\text{S-TPPTTL})_4$ , are highly effective for these transformations.[15][16]

### Data Presentation: Intramolecular C-H Insertion of Diazoacetamides

| Entry | Catalyst                         | Product Ring Size | Yield (%) | ee (%) | Reference |
|-------|----------------------------------|-------------------|-----------|--------|-----------|
| 1     | $\text{Rh}_2(\text{S-PTTL})_4$   | $\beta$ -lactam   | >97       | 65     | [17]      |
| 2     | $\text{Rh}_2(\text{S-MEPY})_4$   | $\gamma$ -lactam  | 95        | 98     | [3]       |
| 3     | $\text{Rh}_2(\text{S-TPPTTL})_4$ | Silacycloalkane   | 74        | 96     | [16]      |
| 4     | $\text{Rh}_2(\text{S-DOSP})_4$   | Tetrahydrofuran   | 85        | 92     | [18]      |
| 5     | $\text{Rh}_2(\text{S-PTAD})_4$   | Dihydrobenzofuran | 78        | 94     | [9]       |

### Experimental Protocol: Asymmetric Intramolecular C-H Insertion

This protocol provides a general procedure for the synthesis of a  $\beta$ -lactam from a diazoacetamide.

Materials:

- Chiral catalyst:  $\text{Rh}_2(\text{S-PTTL})_4$

- Substrate: N-benzyl-2-diazo-N-(tert-butyl)acetamide
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Inert gas: Argon or Nitrogen

#### Procedure:

- Dissolve the diazoacetamide substrate (0.2 mmol) in anhydrous  $\text{CH}_2\text{Cl}_2$  (2 mL) in a flame-dried flask under an inert atmosphere.
- Add the chiral dirhodium(II) catalyst (1 mol%) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion (disappearance of the diazo compound), concentrate the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel to yield the  $\beta$ -lactam product.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.[\[17\]](#)

### III. Asymmetric Si-H Insertion

Enantioselective insertion of carbenoids into Si-H bonds provides a direct and efficient route to valuable chiral organosilanes.[\[19\]](#) Chiral dirhodium(II) carboxylates have been successfully employed as catalysts for this transformation.[\[19\]](#)[\[20\]](#)

### Data Presentation: Enantioselective Si-H Insertion

| Entry | Catalyst                               | Diazo Compound                   | Silane                | Yield (%) | ee (%) | Reference |
|-------|--|----------------------------------|-----------------------|-----------|--------|-----------|
| 1     | Rh <sub>2</sub> (R-BTPCP) <sub>4</sub> | Enynone                          | Et <sub>3</sub> SiH   | 98        | 98     | [19]      |
| 2     | Rh <sub>2</sub> (OAc) <sub>4</sub>     | Ph <sub>2</sub> CN <sub>2</sub>  | MePhSiH <sub>2</sub>  | 85        | N/A    | [20]      |
| 3     | Rh(I)/Chiral Diene                     | Me- $\alpha$ -diazophenylacetate | Me <sub>2</sub> PhSiH | 86        | 99     | [21]      |
| 4     | Rh <sub>2</sub> (S-DOSP) <sub>4</sub>  | Ethyl phenyldiazoacetate         | PhMe <sub>2</sub> SiH | -         | 50     | [18]      |

## Experimental Protocol: General Procedure for Asymmetric Si-H Insertion

This protocol outlines a general method for the rhodium-catalyzed asymmetric insertion of a carbene into a Si-H bond.

### Materials:

- Chiral catalyst: e.g., Rh<sub>2</sub>(R-BTPCP)<sub>4</sub>
- Carbene precursor: e.g., Enynone or  $\alpha$ -diazoester (0.2 mmol)
- Silane: (0.24 mmol, 1.2 equiv)
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Inert gas: Argon or Nitrogen

### Procedure:

- In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral dirhodium(II) catalyst (1-2 mol%) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (2 mL).

- Add the silane to the catalyst solution.
- Add the carbene precursor (e.g., diazo compound) to the mixture.
- Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
- Once the reaction is complete, remove the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel.
- Characterize the product and determine the enantiomeric excess using chiral HPLC.[\[19\]](#)

## IV. Asymmetric O-H Insertion

The asymmetric insertion of carbenoids into O-H bonds of alcohols and water is a direct method for synthesizing chiral  $\alpha$ -hydroxy and  $\alpha$ -alkoxy esters.[\[22\]](#)[\[23\]](#) While challenging, co-catalytic systems involving a chiral phosphoric acid and an achiral rhodium(II) catalyst have shown great promise.[\[24\]](#)

### Data Presentation: Enantioselective O-H Insertion of $\alpha$ -Diazoesters

| Entry | Catalyst System                               | Alcohol/Acid  | Yield (%) | ee (%) | Reference            |
|-------|---|---------------|-----------|--------|----------------------|
| 1     | Rh <sub>2</sub> (OAc) <sub>4</sub> / (R)-TRIP | p-Nitrophenol | 92        | 97     | <a href="#">[24]</a> |
| 2     | Rh <sub>2</sub> (OAc) <sub>4</sub> / (R)-TRIP | Methanol      | 85        | 93     | <a href="#">[24]</a> |
| 3     | Rh <sub>2</sub> (OAc) <sub>4</sub> / (R)-TRIP | Benzoic Acid  | 81        | 82     | <a href="#">[24]</a> |
| 4     | Cu(OTf) <sub>2</sub> / Chiral Ligand          | Ethanol       | 86        | 86     | <a href="#">[23]</a> |

## Experimental Protocol: Rhodium(II)/Chiral Phosphoric Acid Co-Catalyzed O-H Insertion

### Materials:

- Catalyst 1: Rhodium(II) acetate,  $\text{Rh}_2(\text{OAc})_4$
- Catalyst 2: Chiral Phosphoric Acid (e.g., (R)-TRIP)
- Substrate:  $\alpha$ -Diazoester (e.g., ethyl phenyldiazoacetate)
- Nucleophile: Alcohol or Carboxylic Acid
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Inert gas: Argon or Nitrogen

### Procedure:

- To a dried reaction tube, add  $\text{Rh}_2(\text{OAc})_4$  (1 mol%) and the chiral phosphoric acid (5 mol%).
- Add anhydrous  $\text{CH}_2\text{Cl}_2$  (1 mL) followed by the alcohol or carboxylic acid (0.24 mmol).
- Cool the mixture to the desired temperature (e.g., 0 °C).
- Slowly add a solution of the  $\alpha$ -diazoester (0.2 mmol) in  $\text{CH}_2\text{Cl}_2$  (1 mL) via syringe pump over 1 hour.
- Stir the reaction at this temperature until the diazo compound is consumed (as monitored by TLC).
- Quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$  (3 x 5 mL).
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.



- Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.[\[24\]](#)

## V. Asymmetric[1][19]-Sigmatropic Rearrangement

Chiral dirhodium(II) catalysts can effectively induce asymmetric[1][19]-sigmatropic rearrangements of allylic ylides, which are generated in situ from the reaction of a rhodium carbene with an allylic alcohol or sulfide.[\[25\]](#)[\[26\]](#) This methodology provides a powerful means to construct complex molecules with high stereocontrol.

### Data Presentation: Enantioselective[1][19]-Sigmatropic Rearrangement

| Entry | Catalyst                              | Substrate       | Yield (%) | dr    | ee (%) | Reference            |
|-------|---------------------------------------|-----------------|-----------|-------|--------|----------------------|
| 1     | Rh <sub>2</sub> (S-DOSP) <sub>4</sub> | Allylic Alcohol | 78        | >20:1 | >99    | <a href="#">[25]</a> |
| 2     | Rh <sub>2</sub> (OAc) <sub>4</sub>    | Allylic Sulfide | -         | -     | -      | <a href="#">[27]</a> |

### Experimental Protocol: Asymmetric Tandem Ylide Formation/[1][19]-Sigmatropic Rearrangement

Materials:

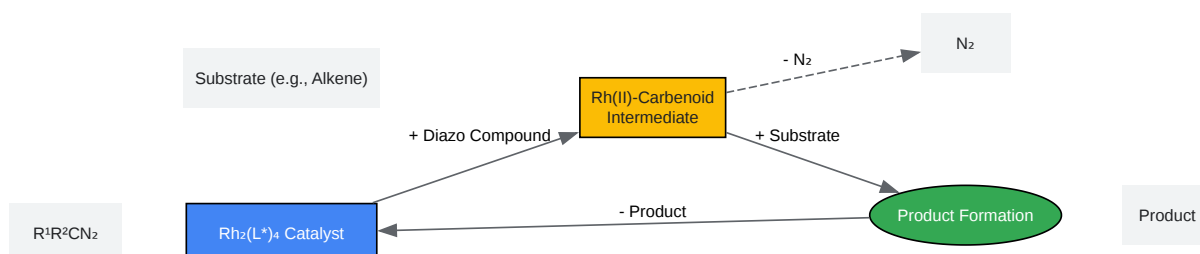
- Chiral catalyst: Rh<sub>2</sub>(S-DOSP)<sub>4</sub>
- Carbene Precursor: Donor/acceptor diazo compound
- Substrate: Chiral allylic alcohol
- Solvent: Pentane, anhydrous
- Inert gas: Argon or Nitrogen

Procedure:

- To a solution of the chiral allylic alcohol (0.5 mmol) and  $\text{Rh}_2(\text{S-DOSP})_4$  (1 mol%) in anhydrous pentane (5 mL) at 0 °C, add the diazo compound.
- Stir the mixture at 0 °C for the specified reaction time (typically 1-4 hours).
- Monitor the reaction by TLC.
- After completion, concentrate the reaction mixture.
- Purify the residue by flash chromatography on silica gel.
- Determine the diastereomeric ratio and enantiomeric excess of the product by appropriate analytical techniques ( $^1\text{H}$  NMR, chiral HPLC).[25]

## Visualizations

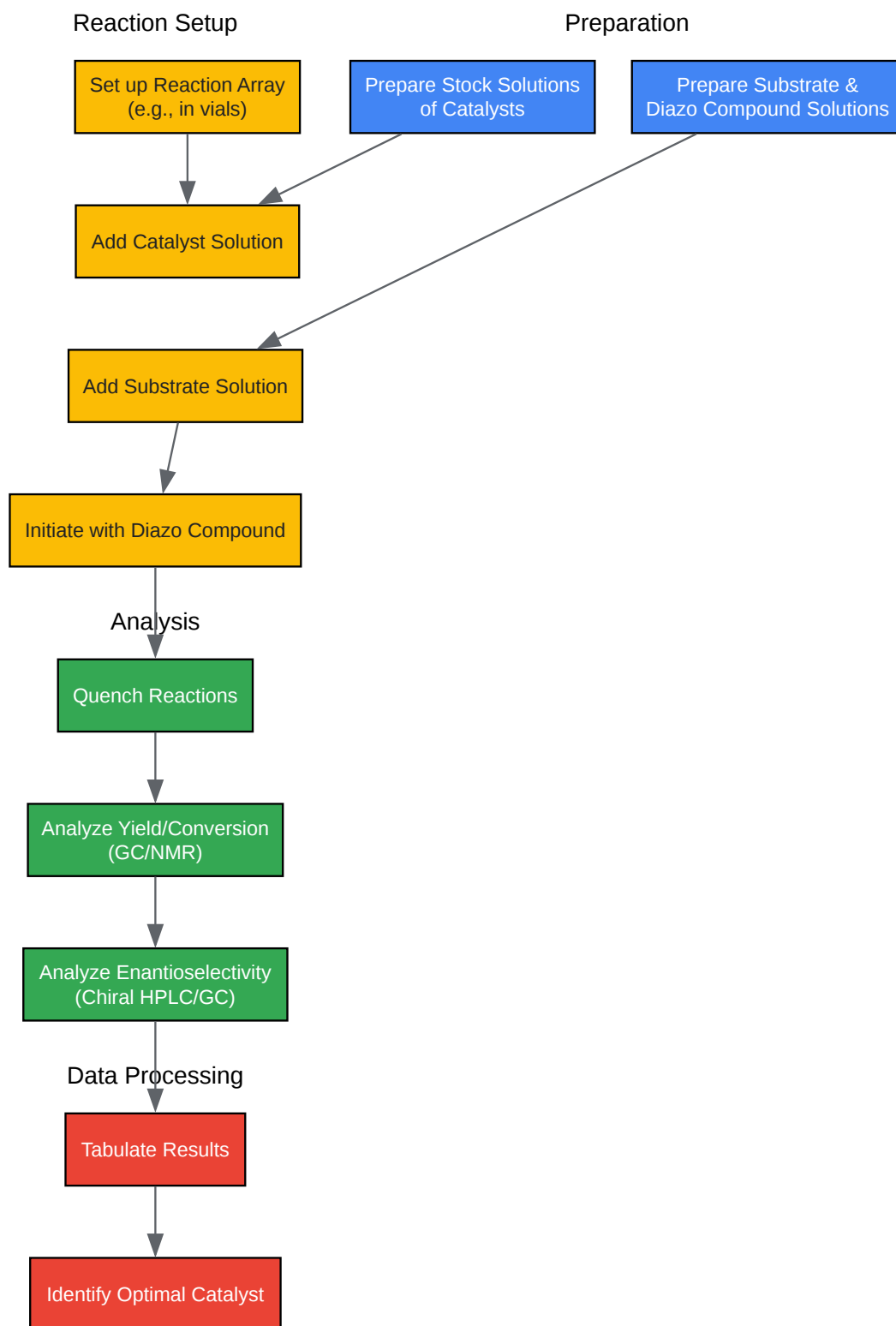
### Catalytic Cycle of Rh(II)-Catalyzed Carbene Transfer



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Caption: General catalytic cycle for Rh(II)-catalyzed carbene transfer reactions.

## Experimental Workflow for Catalyst Screening



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Caption: Workflow for screening chiral Rh(II) catalysts in an asymmetric reaction.

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